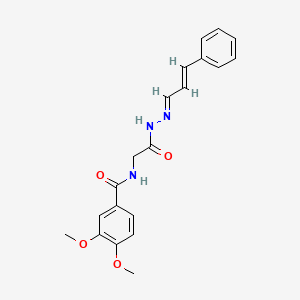![molecular formula C19H23N3O B11108360 N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide](/img/structure/B11108360.png)
N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide is a synthetic compound belonging to the class of beta-carbolines. Beta-carbolines are a group of alkaloids with a pyridoindole structure, known for their diverse biological activities. This compound is of particular interest due to its potential neuroprotective, cognitive-enhancing, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide typically involves the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones.
N-methylation: The beta-carboline core undergoes N-methylation using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Acetylation: The final step involves the acetylation of the N-methylated beta-carboline with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the beta-carboline core, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the beta-carboline core.
Reduction: Reduced forms of the beta-carboline core.
Substitution: Substituted beta-carboline derivatives with various functional groups.
Scientific Research Applications
N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other beta-carboline derivatives.
Biology: Studied for its neuroprotective effects and ability to enhance cognitive functions.
Medicine: Investigated for its potential anti-cancer properties and as a treatment for neurodegenerative diseases like Parkinson’s disease.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide involves several molecular targets and pathways:
Neuroprotection: It stimulates the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and enhances the activity of the respiratory chain in neurons.
Cognitive Enhancement: It increases the number of dopaminergic neurons and facilitates synaptic and dendritic proliferation.
Anti-Cancer: It inhibits the activity of monoamine oxidase (MAO), reducing the breakdown of neurotransmitters like serotonin and noradrenaline, which may contribute to its anti-cancer effects
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with neuroprotective and MAO-inhibitory properties.
9-methyl-beta-carboline: Known for its neuroprotective and cognitive-enhancing effects.
Flazine: A beta-carboline derivative with potential anti-cancer properties
Uniqueness
N-methyl-N-[4-(1-methyl-9H-beta-carbolin-4-yl)butyl]acetamide is unique due to its specific substitution pattern, which enhances its neuroprotective and cognitive-enhancing properties compared to other beta-carbolines. Its ability to stimulate the expression of neurotrophic factors and inhibit MAO activity makes it a promising candidate for the treatment of neurodegenerative diseases and cancer .
Properties
Molecular Formula |
C19H23N3O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-methyl-N-[4-(1-methyl-9H-pyrido[3,4-b]indol-4-yl)butyl]acetamide |
InChI |
InChI=1S/C19H23N3O/c1-13-19-18(16-9-4-5-10-17(16)21-19)15(12-20-13)8-6-7-11-22(3)14(2)23/h4-5,9-10,12,21H,6-8,11H2,1-3H3 |
InChI Key |
BCCCBOFRSPINSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1NC3=CC=CC=C32)CCCCN(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B11108278.png)
![N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11108292.png)
![{4-(amino-kappaN)-3-[2,2,2-trifluoro-1-(imino-kappaN)ethyl]pent-3-en-2-onato}(diphenyl)boron](/img/structure/B11108295.png)
-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11108299.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11108307.png)
![N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11108311.png)
![N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108315.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B11108323.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11108325.png)
![N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11108336.png)
![1-[(3-Nitrophenyl)sulfonyl]azepane](/img/structure/B11108344.png)
![3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11108351.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11108364.png)

